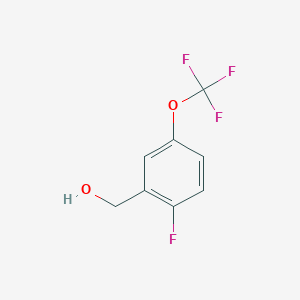

2-Fluoro-5-(trifluoromethoxy)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3,13H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTUFOKWIHWOKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol, a specialty fluorinated aromatic alcohol. The document details its chemical identity, physicochemical properties, a validated synthetic pathway, and key analytical methodologies. Emphasis is placed on its strategic importance as a building block in medicinal chemistry and materials science, driven by the unique electronic properties of the fluoro and trifluoromethoxy substituents. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs. Safety protocols and handling procedures are also outlined to ensure its proper use.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2][3] The trifluoromethoxy (-OCF3) group, in particular, is a highly valued substituent. It is considered one of the most lipophilic functional groups, significantly more so than the related trifluoromethyl (-CF3) group, which allows for fine-tuning of a molecule's ability to cross biological membranes.[4][5] Furthermore, the robust nature of the C-F bonds imparts exceptional resistance to metabolic degradation, prolonging the half-life of active pharmaceutical ingredients (APIs).[3][5]

This compound emerges as a valuable synthon, combining the benefits of a reactive benzyl alcohol handle with the powerful electronic and steric influence of two distinct fluorine-containing moieties. This guide serves to elucidate the core technical aspects of this compound, providing a foundational resource for its application in advanced chemical synthesis.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical reagent. The fundamental identifiers and key physical properties for this compound are summarized below.

Table 1: Core Identification and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 886498-93-3 | Inferred from supplier data for this chemical structure. |

| IUPAC Name | [2-Fluoro-5-(trifluoromethoxy)phenyl]methanol | N/A |

| Molecular Formula | C₈H₆F₄O₂ | N/A |

| Molecular Weight | 210.13 g/mol | N/A |

| Appearance | Solid | [6] |

| Solubility | No data available in water. | [6] |

Note: As this is a specialty chemical, extensive physical property data is not always publicly available. The data presented is based on supplier safety data sheets and may be supplemented by predicted values where noted.

Synthesis and Manufacturing Pathway

The most direct and reliable method for synthesizing substituted benzyl alcohols is the reduction of the corresponding carboxylic acid or aldehyde. This approach ensures high regioselectivity and typically proceeds with excellent yields. The proposed synthesis for this compound follows this trusted methodology, starting from the commercially available 2-Fluoro-5-(trifluoromethoxy)benzoic acid.

The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a mild and selective reagent, it is often ineffective at reducing carboxylic acids directly.[7] A more powerful hydride donor, such as Lithium Aluminum Hydride (LiAlH₄) or a borane complex (e.g., BH₃•THF), is required for this transformation.[7][8] The borane-tetrahydrofuran complex is often preferred for its relative safety and high efficiency in industrial settings.[8]

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via reduction of the corresponding benzoic acid.

Detailed Experimental Protocol: Reduction of 2-Fluoro-5-(trifluoromethoxy)benzoic acid

This protocol is adapted from established procedures for the reduction of analogous substituted benzoic acids.[8]

-

Vessel Preparation: Under an inert nitrogen atmosphere, charge a dry, 1L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with 2-Fluoro-5-(trifluoromethoxy)benzoic acid (e.g., 45.2 g, 0.2 mol).

-

Dissolution: Add 400 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the solid is fully dissolved.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃•THF) (e.g., 400 mL, 0.4 mol, 2.0 equivalents) dropwise via the dropping funnel. Maintain the internal temperature below 5°C throughout the addition. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux (approx. 66°C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C. Cautiously and slowly add 6N aqueous hydrochloric acid (HCl) dropwise until gas evolution ceases. Safety Note: This step quenches the excess borane and is highly exothermic. Slow addition is mandatory.

-

Extraction: Add 500 mL of deionized water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 400 mL).

-

Washing & Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude solid via recrystallization or silica gel column chromatography to obtain the final product, this compound.

Applications in Research and Development

The true value of this compound lies in its utility as a versatile intermediate. The primary alcohol functional group is a gateway to a multitude of chemical transformations, allowing for its incorporation into larger, more complex molecular scaffolds.

Key Transformations and Strategic Use:

-

Etherification: The alcohol can be readily converted to an ether (e.g., via Williamson ether synthesis), serving as a linker to connect the fluorinated phenyl ring to another part of a target molecule.

-

Esterification: Reaction with carboxylic acids or acyl chlorides yields esters, a common functional group in many APIs.

-

Oxidation: Controlled oxidation can convert the alcohol back to the corresponding aldehyde, a key precursor for reactions such as reductive amination or Wittig reactions.

-

Halogenation: Conversion of the hydroxyl group to a halide (e.g., benzyl chloride or bromide) creates a reactive electrophilic site for nucleophilic substitution reactions.

These transformations are fundamental in building the complex architectures required for modern pharmaceuticals and agrochemicals.[5] The presence of the fluoro and trifluoromethoxy groups provides inherent advantages, enhancing metabolic stability and tuning lipophilicity from the outset of the synthetic campaign.[1][4]

Caption: Application workflow illustrating the use of the title compound as a key intermediate.

Safety, Handling, and Storage

Working with any chemical reagent requires strict adherence to safety protocols. The information below is compiled from safety data sheets for the title compound and structurally similar fluorinated benzyl alcohols.[6][9][10][11]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety glasses or goggles.[6][10]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[6][10]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[6]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][10]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. Consult a doctor if symptoms persist.[6]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[6]

-

Ingestion: Wash out mouth with water. Do not induce vomiting. Consult a doctor.[6]

-

-

Fire-Fighting Measures:

-

Handling and Storage:

Conclusion

This compound is a highly functionalized building block with significant potential for application in drug discovery, agrochemical synthesis, and materials science. Its unique substitution pattern offers chemists a tool to introduce both a fluorine atom and a highly lipophilic, metabolically stable trifluoromethoxy group into target structures. The straightforward synthesis from its corresponding benzoic acid and the versatile reactivity of its benzyl alcohol moiety make it an attractive and valuable intermediate for advanced research and development. Adherence to proper safety and handling protocols is essential for its effective and safe utilization.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. quora.com [quora.com]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cn.canbipharm.com [cn.canbipharm.com]

A Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Fluoro-5-(trifluoromethoxy)benzyl Alcohol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol, a fluorinated aromatic building block of significant interest to researchers in medicinal chemistry and materials science. The document details its physicochemical properties, provides a robust synthetic protocol, and explores its applications, with a focus on its role in drug discovery. The strategic incorporation of both a fluorine atom and a trifluoromethoxy group imparts unique electronic and metabolic properties, making this molecule a valuable synthon for creating novel chemical entities with enhanced biological activity and stability.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic alcohol. The presence of two distinct fluorine-containing moieties—an ortho-fluoro group and a meta-trifluoromethoxy group—on the benzyl ring creates a unique electronic and steric environment. These substitutions are known to significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making this compound a valuable intermediate in the design of modern pharmaceuticals.

The table below summarizes the core physicochemical and safety data for this compound.

| Property | Value | Source |

| IUPAC Name | [2-Fluoro-5-(trifluoromethoxy)phenyl]methanol | - |

| CAS Number | 886498-83-5 | [1] |

| Molecular Formula | C₈H₆F₄O | - |

| Molecular Weight | 194.13 g/mol | [2][3] |

| Appearance | Data not available; likely a solid or liquid | - |

| Boiling Point | 188 °C (for the analogous trifluoromethyl compound) | [2] |

| pKa | 13.69 ± 0.10 (Predicted for the analogous trifluoromethyl compound) | [2] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |

| GHS Signal Word | Warning | [4] |

Synthesis and Purification

The most direct and reliable method for preparing this compound is through the selective reduction of its corresponding carboxylic acid, 2-Fluoro-5-(trifluoromethoxy)benzoic acid. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are the reagents of choice for this transformation.

Causality of Experimental Choice: The selection of a borane-based reducing agent is deliberate. Unlike stronger reducing agents like lithium aluminum hydride (LAH), borane is highly selective for carboxylic acids and aldehydes, and will not reduce many other functional groups, which is advantageous in more complex syntheses. The reaction proceeds under relatively mild conditions and typically results in high yields. The subsequent acidic workup is crucial for hydrolyzing the intermediate borate ester and protonating the resulting alkoxide to yield the final alcohol.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from a standard procedure for the reduction of a substituted benzoic acid.

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-Fluoro-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Reagent Addition: Under a nitrogen atmosphere, slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 2.0 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 6N hydrochloric acid (HCl) dropwise until gas evolution ceases. This step neutralizes excess borane and hydrolyzes the borate ester.

-

Extraction: Add deionized water and extract the aqueous layer with ethyl acetate (2x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using flash column chromatography on silica gel to obtain the pure this compound.

-

Validation: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Anticipated Spectroscopic Profile

While specific spectra for this exact molecule are not publicly available, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would show a characteristic singlet or triplet for the benzylic CH₂ protons around 4.5-4.8 ppm. The aromatic region would display complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum would show a signal for the benzylic carbon (CH₂OH) around 60-65 ppm. The aromatic carbons would appear between 110-160 ppm, with their chemical shifts and splitting patterns influenced by the C-F couplings from both the ring fluorine and the trifluoromethoxy group.

-

¹⁹F NMR: This would be a key characterization technique, showing two distinct signals: one for the aromatic fluorine atom and another for the -OCF₃ group, likely a singlet.

-

Mass Spectrometry (MS): Electron ionization (EI-MS) would likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of H₂O or the formation of the stable fluoro-trifluoromethoxy-tropylium cation.[3]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a sophisticated building block for creating high-value molecules.

-

Medicinal Chemistry: The trifluoromethoxy (-OCF₃) group is often used as a metabolically stable mimic of a methoxy group and can significantly increase a compound's lipophilicity, which can improve cell membrane permeability and oral bioavailability.[5] The ortho-fluoro substituent can modulate the pKa of adjacent functional groups and form key hydrogen bonds with biological targets. This combination makes the molecule an attractive starting point for synthesizing:

-

Kinase Inhibitors: The scaffold can be incorporated into structures designed to target ATP-binding sites in kinases, relevant in oncology therapeutics.[6]

-

CNS-Active Agents: Enhanced lipophilicity can aid in crossing the blood-brain barrier, making it useful for designing drugs targeting neurological disorders.[5]

-

Anti-inflammatory and Antifungal Agents: Related fluorinated benzyl alcohols serve as precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents.[6]

-

-

Advanced Synthesis: The benzyl alcohol functionality is a versatile handle for further chemical transformations. It can be easily oxidized to the corresponding aldehyde or carboxylic acid, or used in etherification and esterification reactions to link it to other molecular fragments.[6] Furthermore, trifluoromethylated benzyl groups have been shown to influence stereoselectivity in complex reactions like glycosylations.[7]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Handling: Avoid direct contact with the substance and prevent the creation of dust or aerosols. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Storage: Store in a cool, well-ventilated area in the original, tightly closed container.[4]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[4]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4]

-

Ingestion: Wash out the mouth with water and consult a doctor.[4]

-

Conclusion

This compound is more than a simple aromatic alcohol; it is a strategically designed building block for modern chemical synthesis. Its unique fluorination pattern provides a powerful tool for chemists to fine-tune the steric, electronic, and metabolic properties of target molecules. Its straightforward synthesis and versatile chemical handle ensure its continued relevance in the discovery and development of new pharmaceuticals and advanced materials.

References

- 1. 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid | 886498-83-5 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-Fluoro-5-(trifluoromethyl)benzyl alcohol [webbook.nist.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol [myskinrecipes.com]

- 6. 2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol () for sale [vulcanchem.com]

- 7. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-5-(trifluoromethoxy)benzyl alcohol safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol

This guide provides a comprehensive overview of the safety protocols, handling procedures, and toxicological considerations for this compound. Designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.

Introduction

This compound is a fluorinated organic compound of increasing interest as a building block in the synthesis of complex molecules. The presence of both a fluorine atom and a trifluoromethoxy group on the benzyl scaffold imparts unique electronic properties and metabolic stability, making it a valuable intermediate for drug discovery and advanced material science. However, these same properties necessitate a thorough understanding of its potential hazards. This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, fostering a proactive safety culture grounded in scientific principles.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. The data presented below is crucial for assessing its behavior under various laboratory conditions.

Chemical Identity and Characteristics

| Property | Value | Source |

| Chemical Name | This compound | Internal |

| CAS Number | Not explicitly found for this exact isomer; 207974-09-2 for the related 2-Fluoro-5-(trifluoromethyl )benzyl alcohol | [1][2][3] |

| Molecular Formula | C₈H₆F₄O₂ | Internal |

| Molecular Weight | 210.13 g/mol | Internal |

| Appearance | Colorless transparent liquid (for the trifluoromethyl analogue) | [3] |

Note: Specific physical data for this compound is not widely published. The data for the closely related analogue, 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, is provided for reference.

| Analogue Property | Value (for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol) | Source |

| Boiling Point | 188 °C | [1][3] |

| Flash Point | 67 °C | [1][3] |

| Density | 1.377 g/cm³ | [1][3] |

| Storage Temperature | 2-8°C | [1][3] |

Chemical Structure

The structure combines a benzyl alcohol core with two distinct fluorine-containing moieties, each influencing the molecule's reactivity and toxicological profile.

References

Commercial availability of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol

Abstract

This technical guide offers a comprehensive overview of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol, a fluorinated building block of significant interest in contemporary drug discovery and materials science. This document provides an in-depth analysis of its commercial availability, physicochemical properties, common synthetic routes, and key applications. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and chemical industries who are looking to leverage the unique properties of this versatile compound.

Introduction: The Strategic Role of Fluorine in Molecular Design

The incorporation of fluorine and fluorine-containing moieties into organic molecules is a well-established strategy in modern medicinal chemistry for optimizing drug-like properties. The unique electronic characteristics of the trifluoromethoxy (-OCF₃) group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with other substituents, such as a fluoro group on an aromatic ring, it creates a unique electronic and steric environment, making compounds like this compound valuable synthons for novel chemical entities.

The strategic placement of the fluoro and trifluoromethoxy groups on the benzyl alcohol scaffold provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide will provide a detailed exploration of the commercial landscape, chemical properties, and practical applications of this important building block.

Commercial Availability and Procurement

This compound is available from a select number of specialized chemical suppliers. It is typically offered in research quantities with high purity, suitable for use in sensitive synthetic applications.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity Levels | Available Quantities | CAS Number |

| Santa Cruz Biotechnology, Inc. | Research Grade | Inquire | Not Listed |

Note: The availability and listed purity of this compound can vary. Researchers are advised to contact suppliers directly for the most current information and to request certificates of analysis.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in synthetic chemistry.

Table 2: Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆F₄O₂ |

| Molecular Weight | 210.13 g/mol |

| Appearance | Not specified, likely a solid or oil |

| Solubility | Expected to be soluble in common organic solvents |

Structural and Purity Analysis: The identity and purity of this compound are confirmed using a suite of standard analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for elucidating the molecular structure and confirming the presence and connectivity of the fluorine-containing groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

-

Chromatography (GC/HPLC): Gas chromatography or high-performance liquid chromatography is employed to determine the purity of the compound.

Synthesis and Reaction Pathways

While detailed synthetic procedures for this compound are not extensively published in readily available literature, a plausible and common synthetic route would involve the reduction of the corresponding benzaldehyde or benzoic acid derivative. This transformation is a fundamental reaction in organic synthesis.

Diagram 1: Plausible Synthetic Pathway

Caption: A generalized synthetic route to this compound via reduction of the corresponding aldehyde.

Experimental Protocol: Illustrative Reduction of a Substituted Benzaldehyde

-

Reactant Preparation: In a round-bottom flask, dissolve the starting material, 2-fluoro-5-(trifluoromethoxy)benzaldehyde (1.0 equivalent), in a suitable alcoholic solvent such as methanol or ethanol under an inert atmosphere.

-

Cooling: Immerse the flask in an ice bath to cool the solution to 0°C. Causality: This is to control the exothermic nature of the reduction reaction.

-

Reagent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 equivalents), portion-wise to the stirred solution. Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Reaction Quenching: Once the reaction is complete, carefully add water or a dilute acid to quench the excess reducing agent.

-

Product Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired benzyl alcohol.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a highly attractive building block for the synthesis of complex molecules with potential therapeutic applications. The trifluoromethoxy group is known to enhance metabolic stability and cell permeability, while the fluoro substituent can modulate the electronic properties of the aromatic ring and participate in specific binding interactions.

Diagram 2: Role as a Key Intermediate in a Drug Discovery Cascade

Caption: A conceptual workflow illustrating the use of this compound in the synthesis of a potential drug candidate.

Potential Therapeutic Areas:

-

Oncology: As a precursor for kinase inhibitors and other anti-cancer agents.

-

Neuroscience: In the development of treatments for neurodegenerative diseases.

-

Infectious Diseases: For the synthesis of novel antibacterial and antiviral compounds.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Work in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. A general safety data sheet for this compound indicates that it may cause skin, eye, and respiratory irritation.[1]

References

The Trifluoromethoxy Group: A Keystone Substituent in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and among the arsenal of fluorinated moieties, the trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful tool.[1][2] Its distinctive combination of electronic, lipophilic, and steric properties allows medicinal chemists to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the trifluoromethoxy group, delving into its fundamental physicochemical properties, its impact on metabolic stability and bioavailability, and its strategic application in approved pharmaceuticals. We will explore the causality behind its effects, provide detailed experimental protocols for assessing its impact, and present case studies that underscore its significance in overcoming drug development challenges.

The Physicochemical Landscape of the Trifluoromethoxy Group

The utility of the OCF₃ group stems from a unique confluence of properties that distinguish it from other common substituents like the methoxy (–OCH₃) or trifluoromethyl (–CF₃) groups. Understanding these foundational characteristics is crucial to leveraging its full potential in drug design.

Potent Electron-Withdrawing Effects

Due to the high electronegativity of the three fluorine atoms, the OCF₃ group is a strong electron-withdrawing substituent.[1][2] This electronic influence can significantly alter the pKa of nearby functional groups, modulate the electron density of aromatic rings, and influence key binding interactions with biological targets.[1][3] This effect is considerably stronger than that of a methoxy group and influences the molecule's reactivity and potential for electrostatic interactions within a receptor's active site.[2]

Lipophilicity: A Defining Characteristic

Lipophilicity is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The OCF₃ group is one of the most lipophilic substituents used in drug design.[4] This property enhances a molecule's ability to permeate biological membranes, which can lead to improved oral bioavailability and better penetration of the blood-brain barrier.[1][4]

| Substituent | Hansch Lipophilicity Parameter (π) | Key Characteristics |

| -OCF₃ | +1.04 [4] | Highly lipophilic, metabolically stable |

| -CF₃ | +0.88[4] | Lipophilic, strong electron-withdrawer |

| -Br | +0.86[5] | Lipophilic, halogen bond donor |

| -Cl | +0.71[5] | Moderately lipophilic, common bioisostere |

| -OCH₃ | -0.02 | Hydrophilic, susceptible to O-demethylation |

| -F | +0.14[5] | Weakly lipophilic, blocks metabolism |

| -H | 0.00[5] | Baseline reference |

Table 1: Comparative analysis of the Hansch lipophilicity parameter (π) for the trifluoromethoxy group and other common substituents. A positive value indicates a contribution to increased lipophilicity.

Unique Steric and Conformational Profile

When attached to an aromatic ring, the trifluoromethoxy group adopts a conformation that is orthogonal (perpendicular) to the plane of the ring.[6] This distinct spatial arrangement is due to a combination of steric hindrance and negative hyperconjugation (no → σ*C–F).[6][7] This conformation can be exploited to probe specific regions of a binding pocket or to create novel interactions that would not be possible with planar groups.

Caption: Impact of OCF₃ group on core molecular properties.

Enhancing Pharmacokinetic Profiles: The Trifluoromethoxy Advantage

The true value of the OCF₃ group in medicinal chemistry lies in its ability to solve common pharmacokinetic challenges, most notably metabolic instability.

Superior Metabolic Stability

A primary route of metabolism for many drugs is the oxidation of electron-rich aromatic rings or the O-demethylation of methoxy groups by cytochrome P450 (CYP) enzymes. The trifluoromethoxy group provides a robust shield against these metabolic pathways for several reasons:

-

Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry, making the group highly resistant to enzymatic cleavage.[1][8]

-

Electronic Deactivation: As a powerful electron-withdrawing group, the OCF₃ moiety deactivates aromatic rings, making them less susceptible to oxidative metabolism.

-

Steric Hindrance: The bulk and specific conformation of the OCF₃ group can physically obstruct the approach of metabolic enzymes like CYP450, preventing access to the oxygen-carbon bond and blocking oxidative demethylation.[4]

By strategically replacing a metabolically labile group (like –OCH₃) with an OCF₃ group, medicinal chemists can block a key metabolic hotspot, thereby increasing the drug's half-life, improving its bioavailability, and creating a more predictable and reliable pharmacokinetic profile.[9]

Caption: The OCF₃ group as a metabolic shield vs. the –OCH₃ group.

Synthesis of Trifluoromethoxylated Compounds

Despite its desirable properties, the incorporation of the OCF₃ group into molecules has historically been challenging.[7] The trifluoromethoxide anion is highly unstable, making traditional nucleophilic substitution reactions difficult.[7] However, significant advances in synthetic chemistry have led to the development of novel reagents and methodologies.

Modern approaches include:

-

Electrophilic Trifluoromethoxylation: Using reagents that deliver an "OCF₃⁺" equivalent to electron-rich substrates.

-

Radical Trifluoromethoxylation: Involving the generation of the •OCF₃ radical, which can then be used to functionalize a wide range of C-H bonds.[6]

-

Photoredox Catalysis: Visible-light-mediated methods have emerged as powerful, mild, and efficient strategies for constructing both C–OCF₃ and O–CF₃ bonds.[6]

These advanced synthetic tools have made trifluoromethoxylated compounds more accessible, encouraging their routine consideration during the drug design and discovery process.[6]

Case Studies: FDA-Approved Drugs Featuring the Trifluoromethoxy Group

The trifluoromethoxy group is present in a select number of FDA-approved drugs, where its properties are critical to the therapeutic profile.[4]

-

Riluzole: Used to treat amyotrophic lateral sclerosis (ALS), the OCF₃ group in Riluzole enhances its lipophilicity and membrane permeability, which is crucial for facilitating its passage across the blood-brain barrier to exert its effect in the central nervous system.[4]

-

Delamanid & Pretomanid: These anti-tuberculosis agents leverage the metabolic stability conferred by the OCF₃ group to ensure a longer half-life and sustained therapeutic exposure, which is vital for combating slow-growing mycobacteria.[4]

-

Sonidegib: A hedgehog pathway inhibitor for treating basal cell carcinoma, Sonidegib incorporates the OCF₃ group as part of a strategy to optimize its overall ADME properties.[4]

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically validate the enhanced metabolic stability of a trifluoromethoxylated compound, an in vitro microsomal stability assay is a standard and essential experiment. This protocol provides a self-validating system to compare the metabolic fate of a parent compound (e.g., with a –OCH₃ group) against its OCF₃-containing analog.

Objective: To determine and compare the rate of metabolic degradation of a test compound and its OCF₃ analog when incubated with liver microsomes.

Materials:

-

Test compounds (parent drug and OCF₃ analog), dissolved in DMSO.

-

Positive control (e.g., a compound with known high clearance like Verapamil).

-

Pooled Liver Microsomes (e.g., Human, Rat).

-

Phosphate Buffer (0.1 M, pH 7.4).

-

NADPH Regenerating System (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

-

Acetonitrile with internal standard (for quenching and sample analysis).

-

96-well incubation plate and analytical plate.

-

LC-MS/MS system for quantification.

Methodology:

-

Reagent Preparation:

-

Prepare working solutions of test compounds and positive control at 200x the final concentration in DMSO.

-

On ice, thaw liver microsomes and dilute to 2x the final concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.

-

Prepare the NADPH regenerating system at 2x the final concentration in phosphate buffer.

-

-

Incubation Setup (in a 96-well plate):

-

Test Wells: Add 50 µL of the 2x microsome solution. Add 0.5 µL of the 200x test compound.

-

Negative Control (No NADPH): Set up parallel wells for each compound, but in step 4, add 50 µL of phosphate buffer instead of the NADPH system. This control validates that degradation is enzyme-dependent.

-

Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

-

-

Initiating the Reaction:

-

To initiate the metabolic reaction, add 50 µL of the 2x NADPH regenerating system to the test wells.

-

For the t=0 time point, immediately add 150 µL of ice-cold acetonitrile with internal standard to the designated wells to stop the reaction.

-

-

Time-Course Sampling:

-

Incubate the plate at 37°C.

-

At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in the respective wells by adding 150 µL of ice-cold acetonitrile with internal standard.

-

-

Sample Processing and Analysis:

-

Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well analytical plate.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the t=0 concentration.

-

Plot the natural log of the percent remaining versus time. The slope of this line (-k) is the degradation rate constant.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

A significantly longer half-life for the OCF₃ analog compared to the parent compound provides direct evidence of enhanced metabolic stability.

-

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion and Future Perspectives

The trifluoromethoxy group is far more than a simple bioisostere; it is a strategic tool for imparting drug-like properties. Its ability to simultaneously enhance lipophilicity and block oxidative metabolism makes it an invaluable substituent for overcoming common ADME challenges.[1][4] While its synthesis was once a significant barrier, modern chemical innovations have made the OCF₃ group more accessible than ever.[6] For researchers, scientists, and drug development professionals, a deep understanding of the physicochemical principles and practical applications of the trifluoromethoxy group is essential for the rational design of the next generation of safe and effective therapeutics. As synthetic methods continue to improve, the strategic deployment of this unique functional group is expected to become even more prevalent in successful drug discovery campaigns.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

A-Z Guide to Fluorinated Building Blocks in Drug Discovery: From Strategic Application to Synthesis

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern drug discovery. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the multifaceted role of fluorinated building blocks. We will explore the fundamental physicochemical alterations induced by fluorine and how these changes can be leveraged to overcome common challenges in pharmacokinetics and pharmacodynamics. This document moves beyond a simple catalog of compounds, offering a narrative built on field-proven insights. We will delve into the causality behind experimental choices, from the strategic selection of fluorinated motifs to block metabolic "soft spots" to the nuanced modulation of a compound's acidity (pKa) and lipophilicity (LogP). Complete with detailed experimental protocols, data-driven tables, and explanatory diagrams, this guide serves as both a foundational introduction and a practical reference for harnessing the power of fluorine in medicinal chemistry.

Part 1: The Unique Influence of Fluorine in Medicinal Chemistry

Fluorine's role in drug discovery is a direct consequence of its unique atomic properties. As the most electronegative element, yet with a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), it can introduce profound electronic changes with minimal steric disruption.[1] This duality allows medicinal chemists to fine-tune a molecule's properties with remarkable precision.[2][3]

The Causality of Fluorine's Effects

The introduction of fluorine into a drug candidate can modulate its properties in several key ways:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased stability makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) oxidases.[1][4][5] By strategically replacing a hydrogen atom at a known site of metabolic attack (a "soft spot") with fluorine, the molecule's metabolic half-life can be significantly extended, leading to improved bioavailability and duration of action.[4][6] This is a primary driver for the inclusion of fluorine in many drug discovery programs.[2][4]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][4][6][7] For example, placing a fluorine atom on the carbon adjacent (alpha) or two carbons away (beta) from an amine group will decrease its basicity. This change can be critical for optimizing a drug's absorption and distribution, as it can alter the ionization state of the molecule at physiological pH, thereby influencing its ability to cross cell membranes.[1][4]

-

Lipophilicity (LogP/LogD): Fluorine's effect on lipophilicity is highly context-dependent. While a single fluorine atom is more lipophilic than a hydrogen atom, highly fluorinated groups like trifluoromethyl (CF3) can substantially increase a molecule's LogP.[1][7] This enhanced lipophilicity can improve membrane permeability and penetration into tissues like the central nervous system (CNS).[2] However, excessive lipophilicity can also lead to reduced aqueous solubility and increased off-target toxicity.[2] The strategic placement and number of fluorine atoms allow for the fine-tuning of this critical property.[8][9]

-

Binding Affinity and Conformation: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[1][3][5] Furthermore, the introduction of fluorine can alter the conformational preferences of a molecule, sometimes locking it into a bioactive conformation that is more favorable for binding to its target receptor.[2]

Part 2: A Catalog of Essential Fluorinated Building Blocks

The synthetic accessibility of fluorinated building blocks has expanded dramatically, providing chemists with a diverse toolkit.[10][11] While late-stage fluorination is a growing field, the use of pre-functionalized building blocks remains a dominant strategy in drug discovery.[11]

Key Fluorinated Motifs

| Fluorinated Group | Common Abbreviation | Typical Impact on Properties | Example Drug(s) |

| Monofluoromethyl | -CH2F | Modest increase in lipophilicity, can block metabolism. | Not widely represented |

| Difluoromethyl | -CHF2 | Moderate increase in lipophilicity, can act as a bioisostere for a hydroxyl or thiol group. | Bicalutamide |

| Trifluoromethyl | -CF3 | Significant increase in lipophilicity and metabolic stability.[2] | Fluoxetine (Prozac), Celecoxib (Celebrex)[2][12] |

| Trifluoromethoxy | -OCF3 | Increases lipophilicity, metabolically stable. | Flurazepam |

| Fluoroaromatics | e.g., 4-Fluorophenyl | Blocks aromatic oxidation, modulates electronics, increases lipophilicity. | Atorvastatin (Lipitor), Sitagliptin (Januvia)[7] |

| Pentafluorosulfanyl | -SF5 | Highly lipophilic and electron-withdrawing, metabolically robust. | Emerging motif |

Part 3: Strategic Application and Synthesis

The decision of where and how to incorporate fluorine is a critical step in the drug design process. A common and highly effective strategy is to use fluorine to block metabolic oxidation.

Diagram: Blocking Metabolic Oxidation

A frequent liability in drug candidates is the oxidation of an aromatic ring by CYP450 enzymes. Placing a fluorine atom at the site of oxidation (e.g., the para-position of a phenyl ring) effectively blocks this metabolic pathway, increasing the drug's half-life and exposure.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. chinesechemsoc.org [chinesechemsoc.org]

- 11. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Stability of Trifluoromethoxy Benzyl Alcohols: An In-depth Technical Guide for Drug Development Professionals

Foreword: The Trifluoromethoxy Group - A Double-Edged Sword in Drug Design

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF3) group is increasingly favored for its ability to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity.[1][2][3] Trifluoromethoxy benzyl alcohols, in particular, serve as versatile intermediates in the synthesis of a wide array of pharmacologically active molecules.[4][5] However, the very stability conferred by the -OCF3 group is not absolute. Understanding the potential degradation pathways of these valuable building blocks is paramount to ensuring the safety, efficacy, and shelf-life of the final drug product. This guide provides a comprehensive technical overview of the stability of trifluoromethoxy benzyl alcohols, detailing their degradation mechanisms, robust analytical methodologies for stability assessment, and strategies for their preservation.

Core Stability Challenges: Unveiling the Latent Reactivity

While generally considered stable, trifluoromethoxy benzyl alcohols are susceptible to degradation under specific environmental and formulation conditions.[4] The primary modes of degradation are dictated by the two key functional moieties: the trifluoromethoxy group and the benzylic alcohol.

Hydrolytic Degradation of the Trifluoromethoxy Group

The most significant intrinsic instability of the trifluoromethoxy group is its susceptibility to hydrolysis, particularly under basic conditions. This reaction proceeds via a nucleophilic aromatic substitution mechanism, ultimately cleaving the C-O bond and leading to the formation of the corresponding hydroxybenzoic acid and fluoride ions.

-

Mechanism: The hydrolysis is initiated by the attack of a hydroxide ion on the aromatic carbon bearing the trifluoromethoxy group. The strong electron-withdrawing nature of the three fluorine atoms makes this carbon atom electrophilic and thus prone to nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, which then eliminates a trifluoromethoxide anion. This anion is unstable and rapidly decomposes to fluoride ions and other products.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Figure 1: Hydrolytic degradation of the trifluoromethoxy group."

Oxidative Degradation of the Benzylic Alcohol

The benzylic alcohol functional group is prone to oxidation, a common degradation pathway for many pharmaceutical compounds.[6][7][8] This process can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents present in the formulation.

-

Mechanism: The oxidation typically proceeds in a stepwise manner. The primary alcohol is first oxidized to the corresponding benzaldehyde. Under more stringent oxidative conditions, the aldehyde can be further oxidized to the corresponding benzoic acid.[9]

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Figure 2: Oxidative degradation of the benzylic alcohol."

Photodegradation and Thermal Stress

Exposure to light, particularly UV radiation, can provide the energy required to initiate degradation reactions.[10] While the trifluoromethoxy group itself is relatively photostable, the benzylic alcohol moiety can be susceptible to photolytic cleavage or oxidation. Similarly, elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[11][12]

A Framework for Stability Assessment: Forced Degradation Studies

To proactively identify potential degradation products and establish the intrinsic stability of trifluoromethoxy benzyl alcohols, a systematic approach using forced degradation studies is essential. These studies, guided by the International Council for Harmonisation (ICH) guidelines (Q1A and Q1B), subject the molecule to stress conditions that are more severe than those it would encounter during storage and handling.[11][13]

Experimental Protocol for a Forced Degradation Study

The following protocol provides a robust framework for assessing the stability of a trifluoromethoxy benzyl alcohol.

Objective: To identify the potential degradation products and pathways of a trifluoromethoxy benzyl alcohol under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

Trifluoromethoxy benzyl alcohol (e.g., 4-(trifluoromethoxy)benzyl alcohol)

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

HPLC-grade acetonitrile and water

-

Phosphate buffer (pH 7.4)

-

High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) or UV detector

-

Mass Spectrometer (MS)

-

NMR Spectrometer

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the trifluoromethoxy benzyl alcohol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% H2O2. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution in a suitable solvent at 70°C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution in a suitable solvent to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze all samples by a validated stability-indicating HPLC method.

-

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded];

} caption: "Figure 3: Experimental workflow for forced degradation studies."

Analytical Methodologies for Stability Indicating Assays

A robust, validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[14][15][16]

HPLC Method Development and Validation

A stability-indicating HPLC method must be able to separate the parent compound from all potential degradation products and formulation excipients.

Table 1: Recommended Starting HPLC Conditions for Trifluoromethoxy Benzyl Alcohol Stability Studies

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | PDA at 220 nm and 254 nm[16] |

| Injection Volume | 10 µL |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

The Power of 19F NMR in Degradation Studies

For fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for identifying and quantifying degradation products.[17] Its high sensitivity and the large chemical shift dispersion of the 19F nucleus allow for the unambiguous identification of different fluorine-containing species in a complex mixture, often without the need for chromatographic separation.

Strategies for Enhancing Stability

Based on the understanding of the degradation pathways, several strategies can be employed to enhance the stability of trifluoromethoxy benzyl alcohols in formulations.

-

pH Control: Maintaining the pH of a formulation in the acidic to neutral range (pH 4-7) is crucial to minimize the risk of base-catalyzed hydrolysis of the trifluoromethoxy group.

-

Use of Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can mitigate oxidative degradation of the benzylic alcohol.

-

Chelating Agents: Trace metal ions can catalyze oxidation. The addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

-

Protection from Light: For photosensitive compounds, packaging in light-resistant containers (e.g., amber vials) is a simple yet effective protective measure.

-

Inert Atmosphere: Purging the headspace of a container with an inert gas like nitrogen can reduce the availability of oxygen, thereby slowing down oxidative degradation.

Conclusion: A Proactive Approach to Stability

Trifluoromethoxy benzyl alcohols are invaluable building blocks in modern drug discovery. Their inherent stability, a key attribute for their use, should not be taken for granted. A thorough understanding of their potential degradation pathways—primarily hydrolysis of the trifluoromethoxy group and oxidation of the benzylic alcohol—is essential for the development of robust and reliable drug products. By implementing a systematic approach to stability testing, including well-designed forced degradation studies and the use of validated, stability-indicating analytical methods, researchers and drug development professionals can proactively identify and mitigate stability risks. The strategic implementation of formulation and packaging solutions will ultimately ensure the quality, safety, and efficacy of pharmaceuticals derived from these important intermediates.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. innospk.com [innospk.com]

- 5. 4-(Trifluoromethoxy)benzyl alcohol | 1736-74-9 | Benchchem [benchchem.com]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 7. CF3SO2Na-promoted photocatalytic aerobic oxidation of benzyl alcohols to aromatic aldehydes and aromatic esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 12. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biomedres.us [biomedres.us]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. japsonline.com [japsonline.com]

- 16. jpionline.org [jpionline.org]

- 17. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl Alcohol

Abstract

This document provides a comprehensive guide for the synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol, a key building block in modern medicinal chemistry and materials science. The trifluoromethoxy group imparts unique properties such as enhanced metabolic stability and lipophilicity, making this scaffold highly desirable in drug discovery programs.[1] This application note details a robust two-step synthetic sequence commencing from the commercially available precursor, 1-fluoro-4-(trifluoromethoxy)benzene. The protocol leverages a directed ortho-lithiation followed by carboxylation to generate the key intermediate, 2-fluoro-5-(trifluoromethoxy)benzoic acid, which is subsequently reduced to the target benzyl alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and expected outcomes.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, can significantly modulate the physicochemical and biological properties of a molecule. The -OCF3 group is a strong electron-withdrawing group and is among the most lipophilic functional groups, which can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] this compound serves as a versatile intermediate for the synthesis of more complex molecules, owing to its reactive hydroxyl group and the unique electronic nature of the substituted aromatic ring.

This guide provides a reliable and scalable synthetic route to this valuable building block, starting from a readily available precursor. The described methodology is based on well-established organometallic and reduction chemistries, ensuring high yields and purity of the final product.

Synthetic Strategy

The synthesis of this compound is achieved via a two-step process starting from 1-fluoro-4-(trifluoromethoxy)benzene. The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for the preparation of this compound.

The initial step involves a directed ortho-lithiation of 1-fluoro-4-(trifluoromethoxy)benzene. The fluorine atom acts as a powerful directing group, facilitating the deprotonation of the adjacent ortho-position by a strong organolithium base.[1][2] The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) to yield 2-fluoro-5-(trifluoromethoxy)benzoic acid. The second step is the reduction of the carboxylic acid to the corresponding primary alcohol using a borane-tetrahydrofuran complex.

Experimental Protocols

Part 1: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid

Reaction Scheme:

Materials:

| Reagent | Molecular Weight | Amount (mmol) | Mass/Volume |

| 1-Fluoro-4-(trifluoromethoxy)benzene | 180.10 g/mol | 50 | 9.0 g |

| s-Butyllithium (1.4 M in cyclohexane) | 64.06 g/mol | 55 | 39.3 mL |

| TMEDA (Tetramethylethylenediamine) | 116.21 g/mol | 55 | 8.2 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |

| Solid Carbon Dioxide (Dry Ice) | 44.01 g/mol | Excess | ~50 g |

| 2 M Hydrochloric Acid | - | - | As needed |

| Diethyl Ether | - | - | 300 mL |

| Anhydrous Magnesium Sulfate | - | - | As needed |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-fluoro-4-(trifluoromethoxy)benzene (9.0 g, 50 mmol) and anhydrous THF (100 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

In a separate dry flask, add TMEDA (8.2 mL, 55 mmol) to anhydrous THF (50 mL) under a nitrogen atmosphere. Cool this solution to -78 °C.

-

Slowly add s-butyllithium (39.3 mL of a 1.4 M solution in cyclohexane, 55 mmol) to the TMEDA/THF solution while maintaining the temperature at -78 °C. Stir for 15 minutes to form the s-BuLi/TMEDA complex.

-

Transfer the freshly prepared s-BuLi/TMEDA complex to the solution of 1-fluoro-4-(trifluoromethoxy)benzene via a cannula, ensuring the temperature of the reaction mixture remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium species is typically indicated by a color change.

-

While the reaction is stirring, crush approximately 50 g of dry ice into small pieces in a separate dry flask under a gentle stream of nitrogen.

-

Slowly transfer the aryllithium solution onto the crushed dry ice via a cannula. A vigorous reaction will occur.

-

Allow the mixture to warm to room temperature, and then cautiously quench with 100 mL of water.

-

Acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to afford pure 2-fluoro-5-(trifluoromethoxy)benzoic acid.

Part 2: Synthesis of this compound

Reaction Scheme:

Materials:

| Reagent | Molecular Weight | Amount (mmol) | Mass/Volume |

| 2-Fluoro-5-(trifluoromethoxy)benzoic acid | 224.11 g/mol | 40 | 8.96 g |

| Borane-tetrahydrofuran complex (1 M in THF) | - | 80 | 80 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |

| 2 M Hydrochloric Acid | - | - | As needed |

| Ethyl Acetate | - | - | 300 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 100 mL |

| Anhydrous Magnesium Sulfate | - | - | As needed |

Procedure:

-

In a dry 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-5-(trifluoromethoxy)benzoic acid (8.96 g, 40 mmol) in anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (80 mL of a 1 M solution in THF, 80 mmol) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow dropwise addition of 2 M hydrochloric acid until gas evolution ceases.

-

Add 100 mL of water and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to yield pure this compound as a colorless oil or low-melting solid.

Data Presentation

| Compound | Starting Material | Yield (%) | Purity (%) | Physical State |

| 2-Fluoro-5-(trifluoromethoxy)benzoic acid | 1-Fluoro-4-(trifluoromethoxy)benzene | 75-85 | >97 | White solid |

| This compound | 2-Fluoro-5-(trifluoromethoxy)benzoic acid | 85-95 | >98 | Colorless oil |

Scientific Rationale

The choice of reagents and reaction conditions is critical for the successful synthesis of the target molecule.

-

Directed Ortho-lithiation: The fluorine atom is a well-established ortho-directing group in lithiation reactions. Its high electronegativity polarizes the C-F bond, increasing the acidity of the ortho-protons. s-Butyllithium is a strong, non-nucleophilic base suitable for this deprotonation. The addition of TMEDA, a bidentate ligand, chelates the lithium ion, breaking down the butyllithium aggregates and increasing its basicity and reactivity. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.

-

Carboxylation: Solid carbon dioxide serves as the electrophile to introduce the carboxylic acid functionality. The aryllithium intermediate acts as a strong nucleophile, attacking the electrophilic carbon of CO2.

-

Reduction of Carboxylic Acid: Borane-THF complex is a selective and efficient reagent for the reduction of carboxylic acids to primary alcohols. It is generally preferred over more reactive reducing agents like lithium aluminum hydride for its milder reaction conditions and easier workup. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is then hydrolyzed during the acidic workup to yield the final alcohol.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step sequence, involving a directed ortho-lithiation/carboxylation followed by reduction, offers a high-yielding and scalable route to this important fluorinated building block. The provided mechanistic insights and experimental details will enable researchers to confidently synthesize this compound for its application in pharmaceutical and materials science research.

References

Application Note & Protocol: Selective Reduction of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde to 2-Fluoro-5-(trifluoromethoxy)benzyl Alcohol

This document provides detailed protocols for the chemical reduction of 2-fluoro-5-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to achieving high-yield synthesis of 2-fluoro-5-(trifluoromethoxy)benzyl alcohol.

Introduction: The Significance of Fluorinated Benzyl Alcohols

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can dramatically alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is a valuable building block in the synthesis of complex bioactive molecules. Its precursor, 2-fluoro-5-(trifluoromethoxy)benzaldehyde, is a versatile aromatic aldehyde.[1][2] The selective reduction of the aldehyde functional group to a primary alcohol is a critical transformation in the synthetic pathway to access these important compounds.

This application note details two robust and widely applicable methods for this reduction: a metal hydride reduction using sodium borohydride and a catalytic hydrogenation approach. The choice between these methods will depend on factors such as available equipment, desired scale, and sensitivity of other functional groups in the molecule.

Chemical Structures and Properties

A clear understanding of the reactant and product is fundamental to a successful synthesis.

| Compound | Structure | Molecular Formula | Molecular Weight | Key Properties |

| 2-Fluoro-5-(trifluoromethoxy)benzaldehyde |  | C8H4F4O2 | 208.11 g/mol [2] | Starting material. |

| This compound |  | C8H6F4O | 194.13 g/mol [3] | Target product. |

Protocol 1: Sodium Borohydride Reduction

Sodium borohydride (NaBH4) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[4][5][6] Its ease of handling and high chemoselectivity make it a preferred reagent in many organic syntheses.[5]

Underlying Principles and Mechanistic Insight

The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[7][8] The resulting alkoxide is then protonated by the solvent (typically an alcohol) to yield the primary alcohol.[6][7] The reaction is generally carried out in protic solvents like methanol or ethanol.

Visualizing the Reaction Mechanism

Caption: Mechanism of NaBH4 reduction of the aldehyde.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-fluoro-5-(trifluoromethoxy)benzaldehyde in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas may be evolved.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is neutral and gas evolution ceases.

-

Work-up:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean reduction method that utilizes molecular hydrogen (H2) and a metal catalyst.[9][10] This method is often preferred in industrial settings due to its atom economy and the avoidance of hydride reagents.[9]

Rationale and Catalyst Selection

For the selective reduction of an aromatic aldehyde to a benzyl alcohol, palladium on carbon (Pd/C) is a commonly used and effective catalyst.[9][10] The reaction is typically carried out under a positive pressure of hydrogen gas.

Experimental Workflow Diagram

Caption: Workflow for catalytic hydrogenation.

Detailed Experimental Protocol

-

Reaction Setup: To a hydrogenation vessel, add 2-fluoro-5-(trifluoromethoxy)benzaldehyde (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate (approximately 20 mL per gram of aldehyde).

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (1-5 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of the reaction mixture. The reaction is typically complete within 4-16 hours.[9][10]

-

Work-up:

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography as described in Protocol 1.

Comparison of Reduction Protocols